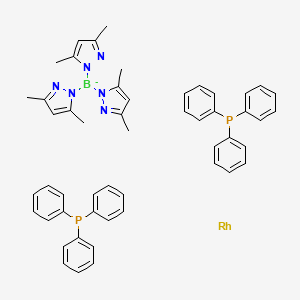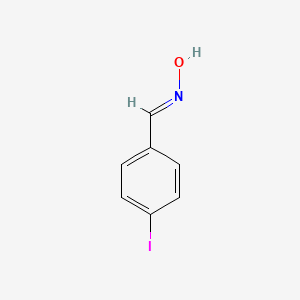![molecular formula C9H11NO2 B3130146 N-[(4-hydroxyphenyl)methyl]acetamide CAS No. 34185-04-1](/img/structure/B3130146.png)
N-[(4-hydroxyphenyl)methyl]acetamide
Descripción general
Descripción
N-[(4-hydroxyphenyl)methyl]acetamide is an organic compound with the molecular formula C9H11NO2. It is a derivative of acetamide and contains a hydroxyphenyl group. This compound is known for its various applications in pharmaceuticals and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing N-[(4-hydroxyphenyl)methyl]acetamide involves the reductive carbonylation of nitrobenzene. This process uses palladium (II) complexes as catalysts. The reaction is carried out in dilute acetic acid as a solvent, leading to the formation of this compound with a high selectivity of 85% in approximately 5 hours .
Industrial Production Methods
Industrial production of this compound typically involves multi-step procedures that may include the use of raw materials such as phenol, 4-nitrophenol, or nitrobenzene. These processes often face challenges related to yield and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-hydroxyphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro group in precursor compounds can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
N-[(4-hydroxyphenyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its analgesic and antipyretic properties, similar to those of paracetamol.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N-[(4-hydroxyphenyl)methyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the synthesis of prostaglandins by blocking the enzyme cyclooxygenase (COX), which reduces inflammation and pain . The hydroxy group plays a crucial role in its binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
Paracetamol (Acetaminophen): N-(4-hydroxyphenyl)acetamide, widely used as an analgesic and antipyretic.
Phenacetin: An analgesic and antipyretic compound, structurally similar but with different pharmacokinetic properties.
4-Aminophenol: A precursor in the synthesis of paracetamol and other related compounds.
Uniqueness
N-[(4-hydroxyphenyl)methyl]acetamide is unique due to its specific structural features, such as the presence of a hydroxyphenyl group, which imparts distinct chemical and biological properties. Its synthesis and applications are tailored to leverage these unique characteristics, making it valuable in various fields of research and industry .
Propiedades
IUPAC Name |
N-[(4-hydroxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)10-6-8-2-4-9(12)5-3-8/h2-5,12H,6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIZYCBDCWXNOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



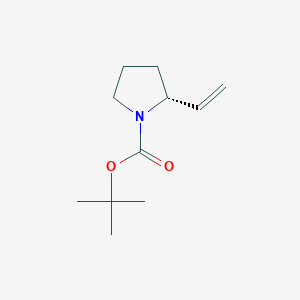
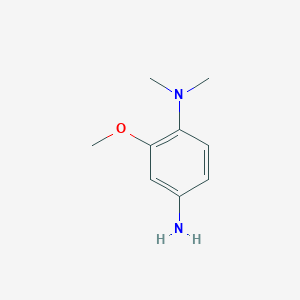





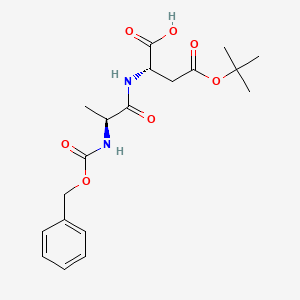
![2-[4-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3130116.png)
![Methyl 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyriMidine-5-carboxylate](/img/structure/B3130121.png)
